molecular formula C11H12O2 B8679673 3-(2-ethylphenyl)prop-2-enoic Acid

3-(2-ethylphenyl)prop-2-enoic Acid

Cat. No.: B8679673
M. Wt: 176.21 g/mol
InChI Key: PPDRIRGALQZEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Ethylphenyl)prop-2-enoic acid (CAS: 103988-23-4) is an α,β-unsaturated carboxylic acid characterized by a propenoic acid backbone substituted with a 2-ethylphenyl group at the β-position. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol and a purity of ≥95% (commercially available via Apollo Scientific) . This compound is primarily used in research settings for synthetic organic chemistry and materials science applications .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-(2-ethylphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H12O2/c1-2-9-5-3-4-6-10(9)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)

InChI Key

PPDRIRGALQZEPP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(2-ethylphenyl)prop-2-enoic Acid can be synthesized through several methods. One common approach is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base. Another method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with an aliphatic ketone under basic conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-(2-ethylphenyl)prop-2-enoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro groups (nitric acid).

Major Products Formed:

Scientific Research Applications

3-(2-ethylphenyl)prop-2-enoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-ethylphenyl)prop-2-enoic Acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The prop-2-enoic acid core is highly versatile, with substituent variations significantly altering properties. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Prop-2-enoic Acid Derivatives
Compound Name Substituent Position/Type Molecular Weight (g/mol) CAS Number Key Features/Applications
3-(2-Ethylphenyl)prop-2-enoic acid 2-Ethylphenyl 176.21 103988-23-4 Enhanced lipophilicity; research reagent
3-(2-Fluorophenyl)prop-2-enoic acid 2-Fluorophenyl 166.15 451-69-4 Electron-withdrawing F group increases acidity
o-Coumaric acid 2-Hydroxyphenyl 164.16 583-17-5 Hydrogen bonding via -OH; antioxidant properties
Ferulic acid 4-Hydroxy-3-methoxyphenyl 194.18 1135-24-6 Antioxidant, anti-inflammatory; dietary supplement
Caffeic acid 3,4-Dihydroxyphenyl 180.16 331-39-5 Plant metabolite; role in lignin synthesis
(2E)-3-[5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid 5-Chloro-pyrazolyl 217.05 (Cl isotope) Not specified Bioactive heterocyclic moiety; drug discovery

Hydrogen Bonding and Crystallography

  • o-Coumaric acid forms robust hydrogen-bonded networks (e.g., R₂²(8) motifs), critical for predicting crystal structures using software like SHELXL .
  • In contrast, this compound’s bulky ethyl group likely disrupts dense packing, reducing melting points compared to hydroxylated analogs .

Industrial and Pharmacological Relevance

  • Ferulic acid is a bio-based precursor for syringaresinol, a sustainable alternative to bisphenol A in plastics .
  • Caffeic acid derivatives are explored for carbon nanotube functionalization, enhancing material compatibility in nanotechnology .

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